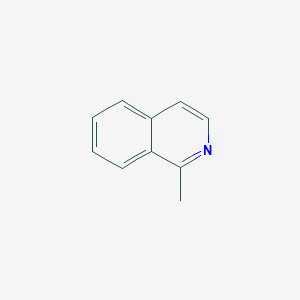

1-Methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYMYAJONQZORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870904 | |

| Record name | 1-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-93-3, 58853-80-8 | |

| Record name | 1-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylisoquinoline: Structure, Properties, and Applications

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical and biological characteristics of 1-Methylisoquinoline.

Introduction: this compound is a heterocyclic aromatic organic compound that serves as a fundamental scaffold in a variety of biologically active molecules and as a versatile precursor in organic synthesis.[1] Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituted at the C1 position.[2] This substitution significantly influences its chemical reactivity and biological interactions. This guide provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and known biological activities, with a particular focus on its relevance to pharmaceutical research and development.

Chemical Structure and Identification

This compound is a bicyclic aromatic compound. The presence of the nitrogen atom and the methyl group at the carbon adjacent to the nitrogen are key features defining its reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 1721-93-3 | [1][3][4] |

| Molecular Formula | C₁₀H₉N | [1][5][6] |

| Molecular Weight | 143.19 g/mol | [1][5][6] |

| SMILES | Cc1nccc2ccccc12 | [6] |

| InChI | InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | [6] |

| InChIKey | PBYMYAJONQZORL-UHFFFAOYSA-N | [3] |

Physicochemical Properties

This compound is typically a yellow to light-yellow liquid at room temperature.[1][4] Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellow to light yellow liquid | [1][4] |

| Melting Point | 10-12 °C | [3][4] |

| Boiling Point | 126-128 °C at 16 mmHg | [1][4][6] |

| Density | 1.078 g/mL at 25 °C | [1][4][6] |

| Refractive Index (n20/D) | 1.6140 | [1][4][6] |

| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm) in CCl₄: 8.29 (d, J=5.8 Hz, 1H), 8.01 (d, 1H), 7.69 (d, 1H), 7.55 (m, 1H), 7.47 (m, 1H), 7.36 (d, J=5.8 Hz, 1H), 2.89 (s, 3H) | [7] |

| ¹³C NMR | Data not readily available in literature. | |

| Infrared (IR) | Aromatic C-H stretch: ~3030 cm⁻¹; Alkyl C-H stretch: 2950-2850 cm⁻¹; Aromatic C=C stretch: 1700-1500 cm⁻¹ | [8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 143. Other major fragments: m/z 142, 115, 116. | [7][9] |

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules.[1] The isoquinoline core is often constructed via established synthetic routes, followed by modification.

Experimental Protocols

Bischler-Napieralski Reaction for 1-Methyl-3,4-dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[10][11][12] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.

-

Step 1: Amide Formation: N-acetyl-β-phenylethylamine is prepared by reacting β-phenylethylamine with acetic anhydride or acetyl chloride.

-

Step 2: Cyclization: The N-acetyl-β-phenylethylamine is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heated to induce intramolecular electrophilic aromatic substitution, yielding 1-methyl-3,4-dihydroisoquinoline.[12]

-

Step 3: Oxidation: The resulting 1-methyl-3,4-dihydroisoquinoline is oxidized to this compound. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) in a suitable solvent with heating.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis and quantification of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane or acetone.[13] An internal standard may be added for quantitative analysis.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 300.

-

Identification: The resulting mass spectrum is compared with a reference library (e.g., NIST) for confirmation. The retention time is also used for identification.

-

Biological Activity and Drug Development Potential

This compound and its parent structure, isoquinoline, are found in numerous natural products and have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1]

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6.[14] CYP2A6 is the primary enzyme responsible for the metabolism of nicotine in humans. Inhibition of this enzyme can slow down nicotine clearance, a strategy that is being explored for smoking cessation therapies.[15]

Potential Anticancer Activity of Isoquinoline Alkaloids

The broader class of isoquinoline alkaloids has been shown to exhibit anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[1][3][16] These effects are often mediated through the modulation of key signaling pathways.

While specific data for this compound is limited, the general mechanisms for isoquinoline alkaloids involve interactions with pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[6]

Table 4: Potential Anticancer Mechanisms of Isoquinoline Alkaloids

| Mechanism | Key Molecular Targets/Pathways | Reference(s) |

| Induction of Apoptosis | Caspase activation, modulation of Bcl-2 family proteins | [3] |

| Cell Cycle Arrest | G1 or G2/M phase arrest, modulation of cyclins and CDKs | [3][5] |

| Induction of Autophagy | Regulation of PI3K/Akt/mTOR pathway, Beclin-1 activation | [3][5] |

| Enzyme Inhibition | Topoisomerases, protein kinases | [1] |

| DNA Intercalation | Direct binding to DNA, disrupting replication and transcription | [3] |

Conclusion

This compound is a compound of significant interest in both synthetic chemistry and medicinal research. Its well-defined structure and reactivity make it a valuable building block for the creation of novel chemical entities. Furthermore, its biological activities, particularly the inhibition of CYP2A6 and the potential anticancer effects characteristic of the broader isoquinoline alkaloid family, underscore its importance for drug development professionals. Further research into the specific molecular targets and mechanisms of action of this compound is warranted to fully exploit its therapeutic potential.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(1721-93-3) MS [m.chemicalbook.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Isoquinoline, 1-methyl- [webbook.nist.gov]

- 10. organicreactions.org [organicreactions.org]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. memphis.edu [memphis.edu]

- 14. Identification of inhibitors of the nicotine metabolising CYP2A6 enzyme--an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]

An In-depth Technical Guide to 1-Methylisoquinoline: Properties, Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylisoquinoline, a key heterocyclic aromatic compound. It details its physicochemical properties, established synthesis protocols, and its significant role as a scaffold in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Properties of this compound

This compound, also known as isoquinaldine, is a derivative of isoquinoline with a methyl group at the 1-position. This substitution significantly influences its chemical reactivity and makes it a versatile precursor in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1721-93-3 | [2][3] |

| Molecular Formula | C₁₀H₉N | [3] |

| Molecular Weight | 143.19 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 126-128 °C at 16 mmHg | [2] |

| Density | 1.078 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.6140 | |

| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

Synthesis of this compound: Experimental Protocol

The Bischler-Napieralski reaction is a cornerstone for the synthesis of this compound and its derivatives. This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The following is a typical experimental protocol for the synthesis of this compound.

Bischler-Napieralski Synthesis Workflow

References

An In-Depth Technical Guide to the Synthesis of 1-Methylisoquinoline from Basic Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to 1-methylisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The document details the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering in-depth experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Introduction

This compound is a fundamental structural motif present in numerous biologically active compounds and natural products. Its synthesis from basic, readily available precursors is a cornerstone of heterocyclic chemistry and crucial for the development of novel therapeutic agents. This guide explores the three most prominent methods for its synthesis, providing the necessary detail for practical application in a research and development setting.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. The synthesis of this compound via this route involves the cyclization of N-(2-phenylethyl)acetamide to form 1-methyl-3,4-dihydroisoquinoline, followed by an oxidation step.

Reaction Pathway

The overall transformation involves two key steps: the intramolecular cyclization of an N-acyl-β-arylethylamine and the subsequent aromatization.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

-

Reactants: N-(2-phenylethyl)acetamide, phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask, dissolve N-(2-phenylethyl)acetamide in a suitable solvent such as toluene or acetonitrile.

-

Add the dehydrating agent (e.g., POCl₃) dropwise to the solution while stirring, typically at room temperature or with gentle heating.[1]

-

The reaction mixture is then heated to reflux for several hours to drive the cyclization.

-

Upon completion, the reaction is quenched by carefully adding the mixture to ice-water.

-

The aqueous solution is then basified with a strong base (e.g., NaOH) to neutralize the acid.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried, and concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Dehydrogenation of 1-Methyl-3,4-dihydroisoquinoline

-

Reactants: 1-Methyl-3,4-dihydroisoquinoline, palladium on carbon (Pd/C).

-

Procedure:

-

Dissolve 1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as decalin or xylene.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Heat the mixture to reflux for several hours. The progress of the dehydrogenation can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture and filter off the catalyst.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

-

Purification: The final product is typically purified by vacuum distillation.

Quantitative Data

| Reaction Step | Starting Material | Reagents | Conditions | Yield | Reference |

| Cyclization | N-(2-phenylethyl)acetamide | POCl₃, Toluene | Reflux | ~70% | [2] |

| Dehydrogenation | 1-Methyl-3,4-dihydroisoquinoline | 10% Pd/C, Decalin | Reflux | Good to Excellent | [3] |

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a route to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone. For the synthesis of this compound, phenethylamine is reacted with acetaldehyde to form 1-methyl-1,2,3,4-tetrahydroisoquinoline, which is then oxidized.

Reaction Pathway

This synthesis is a two-step process involving the formation of a tetrahydroisoquinoline intermediate followed by its aromatization.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

-

Reactants: Phenethylamine, acetaldehyde, acid catalyst (e.g., HCl, trifluoroacetic acid).

-

Procedure:

-

Dissolve phenethylamine in a suitable solvent, often an aqueous acidic solution.[4]

-

Cool the solution in an ice bath and add acetaldehyde dropwise with stirring.

-

The reaction mixture is then typically stirred at room temperature or gently heated for several hours to promote cyclization.[4]

-

After the reaction is complete, the mixture is basified with a suitable base (e.g., NaOH or NaHCO₃).

-

The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated.

-

-

Purification: The crude product can be purified by column chromatography or distillation.

Step 2: Oxidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

-

Reactants: 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an oxidizing agent (e.g., manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or palladium on carbon (Pd/C) with a hydrogen acceptor).

-

Procedure:

-

Dissolve the 1-methyl-1,2,3,4-tetrahydroisoquinoline in an appropriate solvent (e.g., chloroform for MnO₂ oxidation).

-

Add the oxidizing agent portion-wise to the stirred solution.

-

The reaction is typically stirred at room temperature or heated to reflux for several hours.

-

The progress of the oxidation is monitored by TLC.

-

Upon completion, the solid oxidant is filtered off, and the filtrate is concentrated.

-

-

Purification: The resulting this compound is purified by column chromatography or distillation.

Quantitative Data

| Reaction Step | Starting Material | Reagents | Conditions | Yield | Reference |

| Cyclization | Phenethylamine, Acetaldehyde | HCl | Heating | High (often >90%) | [5][6] |

| Oxidation | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | MnO₂, Chloroform | Reflux | Moderate to Good | [7] |

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a versatile method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. To synthesize this compound, acetophenone is used as the carbonyl precursor.

Reaction Pathway

The synthesis involves the formation of a Schiff base from acetophenone and aminoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization and aromatization.

Experimental Protocol

-

Reactants: Acetophenone, aminoacetaldehyde diethyl acetal, strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid (PPA)).[8]

-

Procedure:

-

Step 1 (optional, can be one-pot): Condense acetophenone with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base. This is often done by heating the two reactants, sometimes with azeotropic removal of water.

-

Step 2: Cyclization: The Schiff base (or the mixture of starting materials) is added to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (often starting at 0 °C and then warming).[8]

-

The reaction mixture is stirred for a period of time, which can range from hours to days, and the temperature may be gradually increased.

-

The reaction is quenched by pouring the acidic mixture onto ice.

-

The aqueous solution is then carefully neutralized with a base.

-

The product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated.

-

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography.

Quantitative Data

| Starting Materials | Catalyst | Conditions | Yield | Reference |

| Acetophenone, Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄ | Heating | Variable, often moderate | [8][9] |

| Acetophenone, Aminoacetaldehyde diethyl acetal | Polyphosphoric acid | Heating | Moderate | [9] |

Conclusion

The synthesis of this compound can be effectively achieved through several classical methods, each with its own advantages and considerations. The Bischler-Napieralski reaction offers a reliable route through a dihydroisoquinoline intermediate. The Pictet-Spengler reaction provides access via a tetrahydroisoquinoline precursor, which is particularly useful when stereochemical control is desired in more complex analogs. The Pomeranz-Fritsch reaction allows for a direct synthesis from a ketone precursor, though yields can be variable. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the target molecules in drug discovery and development programs. This guide provides the foundational knowledge and practical protocols to enable researchers to select and implement the most suitable method for their synthetic goals.

References

- 1. organicreactions.org [organicreactions.org]

- 2. rsc.org [rsc.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Spectroscopic Profile of 1-Methylisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 1-methylisoquinoline, a significant heterocyclic compound utilized in various research and development applications, including medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design and synthesis.

Spectral Data Summary

The empirical formula for this compound is C₁₀H₉N, with a molecular weight of 143.19 g/mol .[1] The spectral data presented below has been compiled from various spectroscopic techniques to provide a complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the methyl and aromatic protons. The following table summarizes the chemical shifts (δ) and coupling constants (J) observed in a carbon tetrachloride (CCl₄) solvent.

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-3 | 8.291 | J(3,4) = 5.78 |

| H-4 | 7.363 | J(4,3) = 5.78 |

| H-5 | 7.689 | J(5,6) = 8.25 |

| H-6 | 7.548 | J(6,5) = 8.25, J(6,7) = 6.88 |

| H-7 | 7.471 | J(7,6) = 6.88, J(7,8) = 8.46 |

| H-8 | 8.013 | J(8,7) = 8.46 |

| 1-CH₃ | 2.889 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 158.8 |

| C-3 | 141.5 |

| C-4 | 120.1 |

| C-4a | 128.4 |

| C-5 | 127.0 |

| C-6 | 129.5 |

| C-7 | 126.1 |

| C-8 | 126.8 |

| C-8a | 136.0 |

| 1-CH₃ | 22.5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows several key absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (from methyl group) |

| 1620, 1580, 1495 | C=C and C=N Stretching (aromatic ring) |

| 1450 | C-H Bending (methyl group) |

| 850-750 | C-H Out-of-plane Bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 143 | 100.0 | [M]⁺ (Molecular Ion) |

| 142 | 10.9 | [M-H]⁺ |

| 115 | 28.3 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |

| 116 | 12.7 | [M-HCN]⁺ |

| 89 | 3.3 | [C₇H₅]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the pulse width (typically a 90° pulse), relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A sufficient number of scans is acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates or the solvent is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Data Processing: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Proposed mass spectral fragmentation of this compound.

References

The 1-Methylisoquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1-methylisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both naturally occurring and synthetic. Its unique structural features have made it a focal point in medicinal chemistry, leading to the discovery of derivatives with a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. The National Cancer Institute (NCI) has screened several isoquinoline derivatives, providing valuable data on their activity and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected isoquinoline derivatives. The data is primarily derived from the NCI-60 human tumor cell line screen, which assesses the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) of compounds.

| Compound/Derivative | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |

| Narciclasine (an isoquinolinone alkaloid) | NCI-60 Panel (Mean) | IC50 | 0.046 | [1] |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Growth Percentage | 10.72% at 10µM | [1] |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | Growth Percentage | 26.62% at 10µM | [1] |

| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone | RPMI-8226 (Leukemia) | Growth Percentage | 34.33% at 10µM | [1] |

| 1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone | MDA-MB-468 (Breast) | Growth Percentage | 19.94% at 10µM | [1] |

| 1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinone | RPMI-8226 (Leukemia) | Growth Percentage | 28.68% at 10µM | [1] |

| 1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinone | MDA-MB-468 (Breast) | Growth Percentage | 15.70% at 10µM | [1] |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | IC50 | 0.91 | [2] |

| Compound 30a (imidazo[1,2-a]pyridine derivative) | MCF-7 (Breast) | IC50 | 12.12 | [3] |

| Compound 30a (imidazo[1,2-a]pyridine derivative) | MDA-MB-231 (Breast) | IC50 | 9.59 | [3] |

| Compound 30a (imidazo[1,2-a]pyridine derivative) | SK-BR-3 (Breast) | IC50 | 10.10 | [3] |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.[4][5]

Cell Culture and Plating:

-

The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[6]

-

Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 and 95% air before the addition of test compounds.[6]

Compound Preparation and Addition:

-

Test compounds are typically solubilized in dimethyl sulfoxide (DMSO) at a high concentration and then diluted to the desired test concentrations.[6]

-

Compounds are initially tested at a single high dose (10⁻⁵ M). If significant growth inhibition is observed, a five-dose assay is performed.[6][7]

Assay Endpoint and Data Analysis:

-

After a 48-hour incubation with the test compound, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).[6]

-

Cellular protein is stained with sulforhodamine B (SRB), a dye that binds to basic amino acids.[6]

-

The absorbance of the solubilized dye is measured at 515 nm to determine the relative cell growth.[6]

-

Data is analyzed to calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[7]

Signaling Pathways in Anticancer Activity

Isoquinoline alkaloids exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[8][9]

-

Apoptosis Induction: Many isoquinoline derivatives induce programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[8]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (G1, S, or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by altering the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38 kinases, is a key regulator of cell growth and survival. Some isoquinoline alkaloids have been shown to modulate this pathway to induce apoptosis.[8]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism of action for many anticancer agents, including some isoquinoline derivatives.[10]

Antimicrobial Activity

The this compound scaffold is also a source of compounds with potent antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected isoquinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| HSN584 (Alkynyl isoquinoline) | Staphylococcus aureus (MRSA) | 4 | [11] |

| HSN739 (Alkynyl isoquinoline) | Staphylococcus aureus (MRSA) | 8 | [11] |

| HSN584 (Alkynyl isoquinoline) | Staphylococcus aureus (VRSA) | 4 | [11] |

| HSN739 (Alkynyl isoquinoline) | Staphylococcus aureus (VRSA) | 8 | [11] |

| Fluorophenylpropanoate ester 13 | Bacteria (Broad-range) | High Activity | [12] |

| Chlorinated phenyl carbamate 17, 18 | Bacteria (Broad-range) | High Activity | [12] |

| Chlorinated phenethyl carbamate 21, 22 | Bacteria (Broad-range) | High Activity | [12] |

| Chlorobenzoate 10 | Fungi (Broad-range) | High Activity | [12] |

| Chlorophenylpropanoate ester 14 | Fungi (Broad-range) | High Activity | [12] |

| Chlorophenethyl carbamate 22 | Fungi (Broad-range) | High Activity | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][14][15]

Inoculum Preparation:

-

A pure culture of the test microorganism is grown on an appropriate agar medium.

-

A standardized inoculum is prepared by suspending colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

-

The inoculum is further diluted to achieve the final desired concentration in the microtiter plate wells.

Antimicrobial Agent Dilution:

-

A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.[16]

Inoculation and Incubation:

-

Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.[15][16]

MIC Determination:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[16]

Enzyme Inhibition

Certain this compound derivatives have been identified as inhibitors of specific enzymes, suggesting their potential as therapeutic agents for various diseases. A notable example is the inhibition of mitochondrial complex I.

Quantitative Enzyme Inhibition Data

The following table provides inhibition constants (Ki) or IC50 values for this compound-related compounds against specific enzymes.

| Compound/Derivative | Enzyme | Inhibition Parameter | Value (µM) | Reference |

| Quinoline-based derivative 8h | α-glucosidase | Ki | 38.2 | [17] |

| HHQ | ΔN20EhDHODH | Ki | 0.0023 | [18] |

Experimental Protocol: Mitochondrial Complex I Inhibition Assay

The activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase) can be measured spectrophotometrically by monitoring the oxidation of NADH.[19][20][21]

Mitochondria Isolation:

-

Mitochondria are isolated from a suitable source (e.g., cultured cells, animal tissue) by differential centrifugation.[19]

Assay Procedure:

-

The assay is typically performed in a 96-well plate or a cuvette.

-

Isolated mitochondria are incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of NADH.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.[20][21]

-

The activity of complex I is calculated from the rate of NADH oxidation.

-

A known inhibitor of complex I, such as rotenone, is used as a positive control.[22]

Data Analysis:

-

The inhibitory activity of the test compound is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore the importance of this chemical entity in medicinal chemistry. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers engaged in the synthesis, evaluation, and optimization of this compound derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs for a range of human diseases. The visualization of key workflows and signaling pathways aims to provide a clear and concise understanding of the experimental and biological context surrounding this important scaffold.

References

- 1. fujc.pp.ua [fujc.pp.ua]

- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 5. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. protocols.io [protocols.io]

- 22. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisoquinoline is a heterocyclic aromatic organic compound with a significant role as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its versatile chemical nature, allowing for participation in reactions like electrophilic aromatic substitution and nucleophilic addition, makes it a valuable precursor in medicinal chemistry and drug discovery.[1][2] However, its potential health hazards necessitate a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, compiled from available safety data sheets and chemical literature. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification, hazard statements, and precautionary statements.

Table 1: GHS Classification

| Classification | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 / 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

| Acute Toxicity, Oral | 4 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[3][4][5] |

| H319 | Causes serious eye irritation.[3][4][5] | |

| H335 | May cause respiratory irritation.[3][4][5] | |

| H302 | Harmful if swallowed.[3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |

| P264 | Wash skin thoroughly after handling.[5] | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

GHS Pictograms:

Toxicological Information

For a related compound, 1,2,3,4-tetrahydro-6-ethoxy-7-methoxy-1-methylisoquinoline hydrochloride, an intraperitoneal LD50 of 93 mg/kg in mice has been reported, with toxic effects including convulsions and dyspnea.[7] While not directly applicable to this compound, this information suggests that related structures can exhibit significant toxicity.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉N[8][9] |

| Molecular Weight | 143.19 g/mol [8][9] |

| Appearance | Colorless to light yellow liquid[1] |

| Melting Point | 10-12 °C[8] |

| Boiling Point | 126-128 °C at 16 mmHg[4][8] |

| Density | 1.078 g/mL at 25 °C[4][8] |

| Refractive Index | n20/D 1.6140[4][8] |

| Flash Point | >110 °C (>230 °F)[5] |

| Solubility | Moderately soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] |

Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible substances such as strong oxidizing agents and strong acids.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials.

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill)

In the event of a spill, follow these procedures while wearing appropriate PPE:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so.

-

Absorb: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Figure 1: Workflow for handling a this compound spill.

Experimental Protocols

The following is a general procedure for the synthesis of this compound, adapted from established literature. Researchers should always perform a thorough risk assessment and adapt the procedure to their specific laboratory conditions.

Synthesis of this compound[10]

This synthesis involves the reaction of 2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline with potassium hydroxide.

Materials:

-

2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline

-

95% Ethanol

-

85% Potassium hydroxide

-

Water

-

Ether

-

Anhydrous magnesium sulfate

-

500-ml round-bottomed flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a 500-ml round-bottomed flask equipped with a reflux condenser, place 62.2 g (0.227 mole) of 2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline, 50 ml of 95% ethanol, and a solution of 37.6 g (0.57 mole) of 85% potassium hydroxide in 100 ml of water.[10]

-

Heat the mixture under reflux for 1.5 hours. The solid should dissolve, and the solution will become homogeneous.[10]

-

After cooling, extract the solution with four 75-ml portions of ether.[10]

-

Combine the ethereal extracts and wash with two 25-ml portions of water.[10]

-

Dry the ether solution with anhydrous magnesium sulfate.[10]

-

Filter to remove the drying agent and remove the ether by distillation.[10]

-

Distill the residue under reduced pressure to obtain colorless this compound. The boiling point is reported as 126-128 °C at 16 mmHg.[4][10]

Figure 2: General workflow for the synthesis of this compound.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not dispose of this compound down the drain.

Conclusion

This compound is a valuable chemical intermediate with known hazards. Adherence to the safety precautions and handling procedures outlined in this guide is crucial for minimizing risks in a laboratory setting. Researchers and drug development professionals must remain vigilant, utilize appropriate personal protective equipment, and be prepared for emergency situations. The lack of extensive toxicological data for this compound necessitates a conservative approach to its handling, treating it as a substance with significant potential for harm.

References

- 1. CAS 1721-93-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-甲基异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. RTECS NUMBER-NX5072760-Chemical Toxicity Database [drugfuture.com]

- 8. This compound | 1721-93-3 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: The Role of 1-Methylisoquinoline in Pharmaceutical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-methylisoquinoline scaffold in modern drug discovery. This versatile heterocyclic compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential in therapeutic areas including oncology, neurodegenerative diseases, and virology. This document outlines the key applications, mechanisms of action, and detailed experimental protocols for researchers engaged in the development of novel therapeutics based on the this compound core.

Therapeutic Applications & Mechanisms of Action

The this compound nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous natural alkaloids with potent biological activities. Synthetic derivatives have been developed to target a range of diseases through various mechanisms of action.

Oncology

Isoquinoline derivatives are a significant class of compounds investigated for their anticancer properties. Their mechanisms often involve the disruption of fundamental cellular processes required for tumor growth and proliferation.

-

Inhibition of Tubulin Polymerization: A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division. Certain derivatives of isoquinoline have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] For instance, specific hydroxy-substituted indolo[2,1-alpha]isoquinolines have been identified as inhibitors of tubulin polymerization, binding to the colchicine-binding site.[1]

-

Inhibition of Signaling Pathways: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[2] Its dysregulation is a hallmark of many cancers. Several natural and synthetic compounds are known to inhibit this pathway, and the isoquinoline scaffold is explored for developing such inhibitors.[3]

-

Cytotoxicity: Various phenylaminoisoquinolinequinones and other derivatives have demonstrated direct cytotoxic effects against a range of human cancer cell lines, including those of the stomach, lung, and bladder.[4] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.[5]

Neuroprotection

The reduced form, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous compound found in the mammalian brain that exhibits significant neuroprotective properties, making it a lead structure for drugs targeting neurodegenerative disorders like Parkinson's disease.[6][7][8]

-

MAO Inhibition and Antioxidant Activity: 1MeTIQ acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine.[7] By inhibiting MAO, 1MeTIQ shifts dopamine catabolism away from pathways that produce oxidative stress, thereby protecting dopaminergic neurons.[7] Its ability to scavenge free radicals further contributes to its neuroprotective effects.[6]

Antiviral Activity

The isoquinoline framework is present in alkaloids that exhibit a broad spectrum of antiviral activities. Research has focused on developing derivatives effective against various viruses, including influenza and coronaviruses.

-

Inhibition of Viral Replication Pathways: Certain bis-benzylisoquinoline alkaloids have demonstrated potent antiviral effects. For example, aromoline has shown strong activity against multiple SARS-CoV-2 variants by potentially interfering with the spike protein/ACE2 interaction.[9] Other isoquinoline derivatives may inhibit viral replication by modulating host cell signaling pathways that the virus hijacks for its life cycle, such as the MEK/ERK pathway.

Quantitative Data of this compound Derivatives

The following tables summarize the in vitro potency of various derivatives based on the isoquinoline scaffold. It is important to note that this compound itself is often used as a starting scaffold, with derivatization being key to achieving high potency.

Table 1: Anticancer Activity of Selected Isoquinoline Derivatives

| Compound Class | Cell Line(s) | Assay Type | IC50 Value (µM) | Reference |

| Narciclasine (Isoquinolinone Alkaloid) | NCI-60 Panel (Mean) | Cytotoxicity | 0.046 | [4] |

| Dihydroindolo[2,1-a]isoquinoline (6c) | N/A | Tubulin Polymerization | 3.1 ± 0.4 | [1] |

| Dihydroindolo[2,1-a]isoquinoline (6b) | N/A | Tubulin Polymerization | 11 ± 0.4 | [1] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (Average) | Cytotoxicity (GI50) | ~6.6 | [4] |

| Quinobenzothiazine Derivatives | Various | Cytotoxicity | 5.3 - 9.3 | [10] |

Table 2: Antiviral Activity of Selected Isoquinoline Derivatives

| Compound | Virus Variant | Assay Type | IC50 Value (µM) | Reference |

| Aromoline | SARS-CoV-2 (D614G) | Pseudovirus Neutralization | 0.67 | [9] |

| Aromoline | SARS-CoV-2 (Delta) | Pseudovirus Neutralization | 0.47 | [9] |

| Aromoline | SARS-CoV-2 (Omicron) | Pseudovirus Neutralization | 0.86 | [9] |

| Other Bis-benzylisoquinoline Analogs | SARS-CoV-2 Variants | Pseudovirus Neutralization | 1.24 - 2.86 | [9] |

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 1-Substituted Isoquinolines (General)

The Bischler-Napieralski synthesis is a classical method for preparing 1-substituted-3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinoline.[11]

Objective: To synthesize a 1-substituted isoquinoline derivative.

Materials:

-

β-phenylethylamine derivative

-

Acid chloride or anhydride (e.g., acetyl chloride for this compound)

-

Lewis acid catalyst (e.g., POCl₃ or P₂O₅)

-

Dehydrogenation agent (e.g., Palladium on carbon)

-

Anhydrous solvents (e.g., toluene, acetonitrile)

-

Standard glassware for organic synthesis

Procedure:

-

Amide Formation: Dissolve the β-phenylethylamine derivative in an anhydrous solvent. Add the corresponding acid chloride or anhydride dropwise while stirring, often in the presence of a non-nucleophilic base to scavenge HCl.

-

Cyclization: To the resulting amide, add a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and heat the mixture to reflux. This promotes intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.

-

Work-up: After the reaction is complete, cool the mixture and carefully quench with ice water. Basify the aqueous solution and extract the product with an organic solvent (e.g., dichloromethane).

-

Dehydrogenation: Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene) and add a dehydrogenation catalyst, such as 10% palladium on carbon. Heat the mixture to reflux to introduce the aromaticity.

-

Purification: Monitor the reaction by TLC. Upon completion, filter the catalyst and purify the final 1-substituted isoquinoline product by column chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14]

Objective: To determine the IC50 value of a this compound derivative against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO only) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]

-

Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).[15][16][17]

Objective: To determine if a this compound derivative inhibits tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, with glycerol)

-

Guanosine-5'-triphosphate (GTP)

-

Test compound, positive control (e.g., colchicine), and vehicle control (DMSO)

-

Temperature-controlled microplate reader (absorbance at 340 nm)

-

Pre-warmed 96-well plates

Procedure:

-

Preparation: Reconstitute tubulin to a final concentration of ~3 mg/mL in G-PEM buffer.[15] Prepare dilutions of the test compound and controls.

-

Reaction Setup: In a pre-warmed 96-well plate (37°C), add the reconstituted tubulin solution to each well. Then add the test compound at various concentrations (e.g., 0.1 µM to 10 µM).[15]

-

Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[15][16]

-

Data Analysis: Plot the absorbance (OD at 340 nm) versus time for each concentration. Inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the percent inhibition at a specific time point (e.g., 60 minutes) and determine the IC50 value if a dose-response relationship is observed.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial characterization of bioactive this compound derivatives.

Caption: Drug discovery workflow for this compound derivatives.

Canonical NF-κB Signaling Pathway

This diagram shows the canonical NF-κB signaling pathway, a common target for anti-inflammatory and anticancer drugs. Isoquinoline derivatives can potentially inhibit this pathway at multiple points, such as IKK activation or NF-κB translocation.

Caption: Overview of the canonical NF-κB signaling pathway.

Mechanism of Tubulin Polymerization Inhibition

This diagram illustrates how certain this compound derivatives can disrupt cell division by inhibiting the formation of microtubules.

Caption: Disruption of microtubule dynamics by tubulin inhibitors.

References

- 1. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. benchchem.com [benchchem.com]

- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. broadpharm.com [broadpharm.com]

- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Application of 1-Methylisoquinoline Derivatives in Fluorescent Probe Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a key structural motif in numerous biologically active compounds, offers a versatile platform for the development of novel fluorescent probes.[1] While 1-methylisoquinoline itself is not extensively used directly as a fluorescent marker, its derivatives, particularly those synthesized from precursors like 1-methyl-3,4-dihydroisoquinoline, have emerged as promising fluorophores for biological imaging and sensing applications.[2] These probes are valued for their tunable photophysical properties, including a broad fluorescence range and large Stokes shifts, which are advantageous for minimizing self-quenching and background interference in complex biological environments.[2]

This document provides detailed application notes and protocols for the use of this compound-related fluorescent probes, focusing on a class of compounds known as boroisoquinolines. These notes are intended for researchers, scientists, and drug development professionals interested in leveraging these novel fluorophores for in vitro and in vivo studies.

Quantitative Data Presentation

The photophysical properties of fluorescent probes are critical for their effective application. The following table summarizes key quantitative data for representative boroisoquinoline derivatives synthesized from a 1-methylidene-3,4-dihydroisoquinoline core, which is closely related to this compound.

| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Range (nm) | Reference |

| Boroisoquinolines | Not specified | Not specified | >100 | 400-600 | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of boroisoquinoline fluorescent probes and a general procedure for their application in cellular imaging.

Protocol 1: Synthesis of Boroisoquinolines from 1-Methyl-3,4-dihydroisoquinoline Derivatives

This protocol is adapted from the synthesis of 1-methylidene-1,2,3,4-tetrahydroisoquinolines, the precursors to boroisoquinolines.[2]

Materials:

-

1-methyl-3,4-dihydroisoquinoline derivatives

-

Butyllithium (BuLi) or Lithium diisopropylamide (LDA)

-

Appropriate ester for functionalization

-

Anhydrous tetrahydrofuran (THF)

-

BF3·OEt2

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Dioxane

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Deprotonation of the Methyl Group:

-

Dissolve the 1-methyl-3,4-dihydroisoquinoline derivative in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add BuLi or LDA to deprotonate the methyl group, leading to the formation of a lithiated intermediate.

-

-

Addition of Ester:

-

To the cooled solution, add the desired ester dropwise to introduce the desired functional group at the 1-position.

-

Allow the reaction to proceed at low temperature, then warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent and purify using standard chromatographic techniques to obtain the 1-methylidene-1,2,3,4-tetrahydroisoquinoline.

-

-

Formation of Boroisoquinoline:

-

Dissolve the purified 1-methylidene-1,2,3,4-tetrahydroisoquinoline in DCM.

-

Add BF3·OEt2 and DIPEA to the solution.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Purify the resulting boroisoquinoline derivative using column chromatography.

-

-

Dehydrogenation (Optional for Aromatic Derivatives):

-

For the synthesis of fully aromatic boroisoquinolines, dissolve the product from step 3 in dioxane.

-

Add Pd/C as a catalyst.

-

Heat the mixture at 200 °C for 90 minutes.

-

Filter the catalyst and purify the final aromatic boroisoquinoline product.

-

Protocol 2: General Protocol for Cellular Imaging with Isoquinoline-Based Fluorescent Probes

This protocol provides a generalized methodology for staining live cells with isoquinoline-based fluorescent probes.[1] Optimization of probe concentration and incubation time is crucial for each specific cell type and experimental setup.

Materials:

-

Isoquinoline-based fluorescent probe stock solution (e.g., in DMSO)

-

Cell culture medium appropriate for the cell line

-

Live cells cultured on a suitable imaging dish or slide

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.

-

-

Probe Loading:

-

Prepare a working solution of the isoquinoline-based fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells.

-

-

Incubation:

-

Incubate the cells with the fluorescent probe for the desired period (e.g., 30 minutes to 4 hours) at 37 °C in a CO2 incubator. The optimal incubation time will vary depending on the probe and cell type.

-

-

Washing:

-

After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the stained cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the specific isoquinoline-based probe.

-

Visualizations

The following diagrams illustrate the synthesis workflow for boroisoquinolines and a conceptual signaling pathway for a "turn-on" fluorescent probe.

Caption: Synthesis workflow for boroisoquinoline fluorescent probes.

Caption: Conceptual mechanism of a "turn-on" fluorescent probe.

References

Application Notes and Protocols: 1-Methylisoquinoline in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals